![molecular formula C21H23N3O2S B2490269 N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine CAS No. 478247-35-7](/img/structure/B2490269.png)

N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

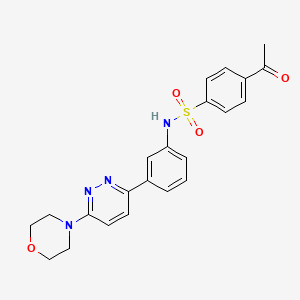

Synthesis Analysis

The synthesis of pyrimidinyl sulphones, including structures similar to N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine, involves oxidative methods from corresponding thioethers or from chloropyrimidine with sodium benzenesulphinate. These methods demonstrate the chemical flexibility and reactivity of pyrimidine derivatives toward nucleophilic displacement reactions, which are crucial for the synthesis of complex sulfonyl compounds (Brown & Ford, 1967).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, particularly those substituted with sulfonyl groups, shows significant base-weakening effects, which are marked in 2- and 4-derivatives but minimal in the 5-isomers. This indicates the influence of sulfonyl or sulphinyl substituents on the electronic properties of the pyrimidine ring, which is crucial for understanding the chemical behavior and reactivity of such compounds (Brown & Ford, 1967).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinyl sulphones includes a variety of nucleophilic displacement reactions, indicating their potential for further chemical modifications and applications in synthesis. For example, the unprecedented reduction by hydriodic acid to thiopyrimidine showcases the unique chemical transformations possible with these compounds (Brown & Ford, 1967).

Physical Properties Analysis

The synthesis and characterization of polymers derived from similar sulfonyl-containing compounds reveal that the introduction of sulfonyl groups can significantly affect the physical properties, such as solubility, thermal stability, and mechanical strength, of the resulting materials. These insights are crucial for the development of new materials with tailored properties (Liaw & Liaw, 1997).

Chemical Properties Analysis

The introduction of sulfonyl groups into pyrimidine and other heterocyclic compounds has been shown to enhance their reactivity and provide new pathways for chemical transformations. This is evident in the synthesis of complex molecules and materials, where sulfonyl groups play a key role in determining the chemical properties and reactivity of the final products (Liaw & Liaw, 1997).

科学的研究の応用

Analytical Applications

Nonaqueous Capillary Electrophoresis N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine is utilized in nonaqueous capillary electrophoretic separation methods. It's involved in quality control and analytical separation of imatinib mesylate and related substances, showcasing its application in the pharmaceutical quality assurance process. This process emphasizes its role in ensuring the purity and quality of pharmaceutical compounds through precise analytical methods (Ye et al., 2012).

Synthetic Applications

Synthesis of Urea and Thiourea Derivatives It serves as a foundational compound in the synthesis of various urea, thiourea, sulfonamide, and carbamate derivatives. These derivatives exhibit potential biological activities, indicating its importance in medicinal chemistry and drug development. The compound's role in creating diverse chemical structures highlights its versatility and utility in designing new molecules for biological applications (Chandrasekhar et al., 2019).

Material Science Applications

Development of Novel Polyimides This compound is integral in the synthesis of novel polyimides, which have applications in material science due to their unique properties such as high thermal stability, mechanical strength, and electrical insulation. The chemical's role in creating high-performance materials underlines its importance in the field of advanced polymers and material engineering (Liu et al., 2013).

Catalysis

Ionic Liquid Synthesis this compound is utilized in the synthesis of ionic liquids. It's involved in catalyst-driven processes, showcasing its importance in creating substances with unique solvating and thermal properties, often used in green chemistry and various industrial applications (Fringuelli et al., 2004).

特性

IUPAC Name |

N,N-diethyl-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-4-24(5-2)21-19(27(25,26)18-13-11-16(3)12-14-18)15-22-20(23-21)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAQMQYOIAFNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC=C1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)

![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)

![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)